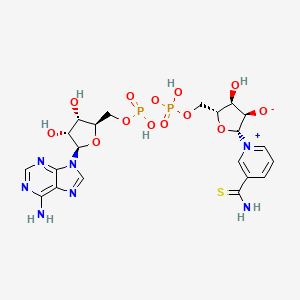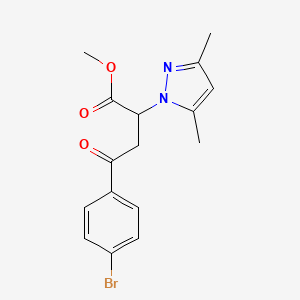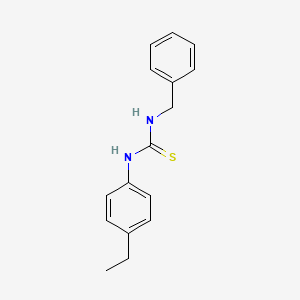
Thio-NAD
Overview
Description
Thio-NAD is a thione-modified derivative of the signaling molecule and enzyme cofactor NAD+ . It can replace NAD+ as a cofactor in alkaline phosphatase (ALP) enzyme activity assays .
Synthesis Analysis
Thio-NAD is used in enzymatic reactions to measure the reaction kinetics at 405 nm . The kit uses NADH, thio-NAD+, and bile acids to perform a redox cycle catalyzed by 3α-HSD, amplifying the signal and finally measuring the concentration of TBA by determining the absorption value of thio-NAD+ at 405/660 nm at 37°C using a spectrophotometer .
Molecular Structure Analysis
The molecular formula of Thio-NAD is C21H27N7O13P2S . Its average mass is 679.491 Da and its monoisotopic mass is 679.086304 Da .
Chemical Reactions Analysis
Thio-NAD has been used as a substrate in dual-enzyme cycling ELISA to identify severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike glycoprotein . It exhibits absorbance at 405 nm, allowing it to be distinguished from other cofactors .
Physical And Chemical Properties Analysis
Thio-NAD has 20 H bond acceptors and 10 H bond donors. It has 11 freely rotating bonds. Its ACD/LogP is -8.14, ACD/LogD (pH 5.5) is -7.60, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -7.67, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00. Its polar surface area is 356 Å^2 .
Scientific Research Applications
Metabolic Disease Research
Thio-NAD is used in the study of metabolic diseases. It plays a crucial role in the detection of bile acids, which are significant in the regulation of glucose, lipid, and energy metabolisms. The metabolic profiling of bile acids based on detection technologies that use Thio-NAD can accurately monitor their types and contents, which is essential for disease prevention, diagnosis, and treatment .
Cancer Therapy
In cancer research, Thio-NAD has been used to suppress the cytosolic NADPH pool, which increases oxidative stress and synergizes with chemotherapy. This approach is being explored as an anticancer strategy, where Thio-NAD enhances the reactive oxygen species produced by chemotherapeutic drugs, leading to synergistic cell kill .
Enzyme Activity Monitoring
Thio-NAD is employed to monitor enzyme activities in various biochemical assays. For instance, it has been used in enzymatic reaction systems to quantify serum total bile acid by measuring the absorbance changes of the product Thio-NAD, which is crucial for understanding the enzymatic processes involved in liver function .
Drug Development
Researchers utilize Thio-NAD in the development of new drugs. It acts as a probe to study the interaction between NAD±dependent enzymes and potential drug molecules. This is particularly important in the design of enzyme inhibitors that can serve as therapeutic agents .
Biochemical Analysis
Thio-NAD is integral in biochemical analysis techniques, such as liquid chromatography-mass spectrometry (LC-MS), where it aids in the accurate separation and quantification of different types of bile acids. These analyses are crucial for understanding the biochemical pathways involved in various diseases .
Antigen Detection
In immunological research, Thio-NAD has been used to improve the detection sensitivity of antigen tests. For example, it has been applied in ELISA tests to diagnose tuberculosis by measuring trace amounts of proteins secreted by heating, showcasing its potential in enhancing diagnostic accuracy .
Redox Status Regulation
Thio-NAD is studied for its role in regulating the redox status of cells. It is involved in the neutralization of reactive oxygen species (ROS), which is a critical function in rapidly proliferating cancer cells. Understanding this process can lead to the development of strategies to control ROS levels in various diseases .
Pharmacological Research
As a pharmacological tool, Thio-NAD is used to investigate the modulation of NAD levels by NAD+ kinase, which contributes to cytotoxicity in cancer cells. This research can provide insights into the metabolic requirements of cancer cells and lead to the discovery of new therapeutic targets .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONXVMMINSQBV-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O13P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thionicotinamide-NAD | |
CAS RN |
4090-29-3 | |
| Record name | Thionicotinamide adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thio-NAD is structurally similar to NAD+ but contains a sulfur atom replacing the oxygen atom in the carboxyamide group of the nicotinamide ring. This seemingly small modification can significantly impact its binding affinity and reactivity with various enzymes. [, ]
A: The sulfur substitution can alter the twist of the 3-carbothiamide group relative to the pyridine ring, affecting its interaction with enzymes. While Thio-NADP+ remains a good substrate for some enzymes like transhydrogenase, Thio-NAD+ often displays weaker binding and slower reaction rates compared to NAD+. This suggests that the sulfur atom might hinder conformational changes necessary for optimal substrate binding and catalysis. [, ]
A: Studies with transhydrogenase, an enzyme coupling NADH oxidation to NADP+ reduction, revealed that while Thio-NADP(H) acts as a good analogue for NADP(H), Thio-NAD(H) poorly mimics NAD(H). This difference stems from the altered conformational changes induced by Thio-NAD(H) impacting the hydride transfer process. []
ANone: The molecular formula of Thio-NAD+ is C21H27N7O13P2S, and its molecular weight is 663.49 g/mol.
A: Thio-NADH exhibits a distinct absorption maximum at 400 nm, making it easily distinguishable from NADH, which absorbs at 340 nm. This spectral shift allows for direct measurement of Thio-NADH accumulation in enzymatic assays. [, , , ]
A: Research suggests Thio-NAD demonstrates good stability in various buffer systems and temperatures, making it suitable for a wide range of biochemical and enzymatic assays. [, ]
A: Due to its distinct spectral properties and compatibility with various enzymes, Thio-NAD has found applications in developing highly sensitive enzymatic assays for detecting low concentrations of various analytes like proteins, cholesterol, and mevalonic acid. [, , , ]
A: Thio-NAD has been successfully employed in enzymatic assays utilizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), glucose dehydrogenase, carnitine dehydrogenase, and hydroxybutyrate dehydrogenase. [, , , , ]
A: Thio-NAD's utility in ultrasensitive assays stems from its ability to participate in enzyme cycling reactions. In these reactions, a target analyte triggers a cascade where Thio-NAD is continuously reduced to Thio-NADH. The accumulating Thio-NADH, easily quantifiable at 400 nm, serves as a amplified signal proportional to the initial analyte concentration. [, , , ]
A: While the provided research primarily focuses on experimental studies, computational approaches like molecular docking and molecular dynamics simulations can offer valuable insights into the binding mode, affinity, and conformational changes upon Thio-NAD interaction with various enzymes. []
A: The sulfur substitution in Thio-NAD represents a prime example of structure-activity relationship studies. This modification significantly alters its interaction with certain enzymes, highlighting the importance of the carboxyamide group for optimal binding and catalysis. [, , ]
A: Developing stable formulations of Thio-NAD and optimizing its storage conditions are crucial for broader research and potential therapeutic applications. Encapsulation techniques and novel excipients could be explored to enhance its stability, solubility, and bioavailability. [, ]
A: While not explicitly addressed in the provided research, comprehensive safety and toxicological studies are crucial before considering Thio-NAD for therapeutic applications. Adhering to relevant regulatory guidelines and ensuring responsible handling practices are paramount throughout its development and application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)
